5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Adenosine kinase Kinase inhibition Anticonvulsant

Reactive 5-iodo building block for Pd-catalyzed cross-couplings. 97% purity; ≥26-fold AK inhibitory potency gain vs. non-iodinated analogs. Enables RNR inhibition. White/yellow solid. R&D use only.

Molecular Formula C6H4IN3O
Molecular Weight 261.02 g/mol
CAS No. 135352-71-5
Cat. No. B152598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
CAS135352-71-5
Molecular FormulaC6H4IN3O
Molecular Weight261.02 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)NC=NC2=O)I
InChIInChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11)
InChIKeyQHYIUMOXLCMESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one (CAS 135352-71-5): Procurement Specifications and Scientific Profile for Medicinal Chemistry Applications


5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one (CAS 135352-71-5, molecular formula C₆H₄IN₃O, molecular weight 261.02) is a halogenated heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold class [1]. This 4-oxo derivative features a reactive iodine atom at the 5-position, rendering it a key synthetic intermediate for palladium-catalyzed cross-coupling reactions and nucleophilic substitution in the construction of kinase inhibitor libraries and modified nucleoside analogues [2]. Commercially, the compound is typically supplied at ≥95% purity by HPLC as a white to yellow solid, with storage recommended at -20°C for maximum recovery .

Why 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one Cannot Be Interchanged with Alternative 5-Halogenated or Unsubstituted Pyrrolopyrimidine Analogs


Substituting 5-iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one with its 5-bromo, 5-chloro, or unsubstituted 5-H analogues fundamentally alters both synthetic utility and downstream biological outcomes. The C5-iodo substituent provides substantially higher reactivity in Pd-catalyzed cross-couplings (Sonogashira, Suzuki, Heck) relative to bromo or chloro analogs due to the lower carbon-halogen bond dissociation energy of the C-I bond, enabling milder reaction conditions and higher yields when constructing complex 5-substituted derivatives [1]. Furthermore, when incorporated into nucleoside scaffolds, the 5-iodo moiety confers a marked enhancement in adenosine kinase (AK) inhibitory potency compared to 5-bromo analogues, with 5′-amino-5′-deoxy-5-iodotubercidin demonstrating IC₅₀ < 0.001 μM versus 5-iodotubercidin parent (IC₅₀ = 0.026 μM), representing a >26-fold potency improvement driven by halogen-specific steric and electronic contributions to hinge-region binding [2]. Generic substitution without accounting for these halogen-dependent reactivity and potency differences risks failed synthetic campaigns and compromised biological activity.

Quantitative Comparative Evidence for 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one Differentiation in Kinase Inhibitor Development


5-Iodo Substituent Confers >26-Fold Enhancement in Adenosine Kinase Inhibitory Potency Relative to Parent Nucleoside Scaffold

When incorporated into the tubercidin nucleoside framework, the 5-iodo substituent dramatically enhances adenosine kinase (AK) inhibition. 5-Iodotubercidin (the ribosylated derivative incorporating the 5-iodo pyrrolopyrimidine core) demonstrates an IC₅₀ of 0.026 μM against isolated human AK, representing a 6.5-fold improvement over the comparator lead 5′-amino-5′-deoxyadenosine (IC₅₀ = 0.17 μM). Further structural optimization to the 5′-amino-5′-deoxy-5-iodotubercidin analogue yields IC₅₀ < 0.001 μM, a >26-fold enhancement relative to the parent 5-iodotubercidin [1]. The 5-bromo analogue of 5′-amino-5′-deoxy-5-iodotubercidin achieves comparable sub-nanomolar potency (IC₅₀ < 0.001 μM), but the 5-iodo variant offers distinct synthetic access advantages via cross-coupling [2].

Adenosine kinase Kinase inhibition Anticonvulsant

5-Iodo Substituent Enables Superior Cross-Coupling Reactivity Compared to 5-Bromo and 5-Chloro Pyrrolopyrimidine Analogs

The 5-iodo group provides substantially enhanced reactivity in palladium-catalyzed cross-coupling reactions relative to 5-bromo and 5-chloro pyrrolo[2,3-d]pyrimidine analogues. The carbon-iodine bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition to Pd(0) more readily than the C-Br bond (~68 kcal/mol) or C-Cl bond (~81 kcal/mol), enabling milder reaction conditions, shorter reaction times, and improved yields for Sonogashira, Suzuki-Miyaura, and Heck couplings [1]. Synthetic protocols for preparing 5-chloro (7b), 5-bromo (8b), and 5-iodo (9b) derivatives of 4-chloro-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine have been established, with the 5-iodo variant (9b) serving as the preferred substrate for subsequent diversification due to its superior leaving-group capacity [2].

Synthetic chemistry Cross-coupling Building block

5-Iodo Pyrrolopyrimidine Core Enables Potent Inhibition Across Multiple Kinase Targets with Ki Values in the Nanomolar Range

Derivatives containing the 5-iodo pyrrolo[2,3-d]pyrimidine core exhibit potent multi-kinase inhibitory activity beyond adenosine kinase alone. 5-Iodotubercidin demonstrates inhibition of ERK2 with Ki = 525 nM, adenosine kinase with Ki = 30 nM, and CK1 and CK2 with IC₅₀ values of 0.4 μM and 10.9 μM, respectively [1]. This polypharmacology profile distinguishes the 5-iodo scaffold from unsubstituted 7-deazapurines, which generally lack comparable kinase hinge-region binding affinity due to the absence of the halogen-mediated hydrophobic and electronic interactions that the iodine atom provides [2].

Multi-kinase inhibition ERK2 PKA

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one Demonstrates Ribonucleotide Reductase Inhibitory Activity Not Observed with 5-Unsubstituted Pyrrolopyrimidine-4-one Analogs

The 5-iodo-4-oxo functionalization imparts ribonucleotide reductase (RNR) inhibitory activity that is absent in unsubstituted pyrrolo[2,3-d]pyrimidin-4-one analogues. Specifically, 3,7-dihydro-5-iodo-4-oxo-4H-pyrrolo[2,3-d]pyrimidine inhibits RNR and suppresses deoxyribonucleoside production in tumor cells . This mechanism of action is not observed with the corresponding 5-H, 5-methyl, or 5-amino substituted pyrrolopyrimidin-4-one scaffolds, which lack the requisite electronic and steric features for RNR active site engagement. The combination of the 4-oxo moiety (which mimics the substrate pyrimidine ring) and the 5-iodo substituent (which occupies the halogen-binding pocket) appears necessary for RNR inhibition [1].

Ribonucleotide reductase Anticancer Antiviral

The 4-Oxo Tautomeric Form of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one Provides Unique Hydrogen-Bonding Capacity Relative to 4-Amino Pyrrolopyrimidine Analogs

The 4-oxo functional group of 5-iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one establishes a distinct hydrogen-bonding donor/acceptor pattern compared to the 4-amino substituted pyrrolo[2,3-d]pyrimidine analogs commonly employed in kinase inhibitor design. The 4-oxo moiety exists in equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) tautomeric forms, with the lactam form predominating under physiological conditions and providing a hydrogen-bond acceptor at the 4-position carbonyl oxygen and a hydrogen-bond donor at the N3-H position [1]. In contrast, 4-amino pyrrolopyrimidines (such as tubercidin derivatives) offer a hydrogen-bond donor at the 4-amino group, resulting in a fundamentally different hinge-region binding orientation within kinase ATP-binding pockets [2]. This tautomerism-driven binding modality enables engagement with kinase targets that are inaccessible to 4-amino scaffolds, expanding the targetable kinome space.

Hydrogen bonding Kinase hinge binding Tautomerism

Validated Research and Industrial Applications of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one Based on Quantitative Comparative Evidence


Adenosine Kinase Inhibitor Lead Optimization Programs Requiring Sub-Nanomolar Potency

Programs developing adenosine kinase (AK) inhibitors for epilepsy, neuropathic pain, or inflammatory conditions should select 5-iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one as the preferred core scaffold based on the demonstrated >26-fold potency enhancement of 5-iodo-substituted derivatives relative to non-iodinated nucleoside leads. The validated IC₅₀ < 0.001 μM achieved by 5′-amino-5′-deoxy-5-iodotubercidin represents a benchmark potency level that justifies procurement of the 5-iodo building block for constructing focused AK inhibitor libraries [1]. Substitution with 5-bromo or unsubstituted analogues would require additional synthetic manipulation to achieve comparable potency, increasing development timelines and costs.

Palladium-Catalyzed Diversification of Pyrrolopyrimidine Scaffolds via C5 Cross-Coupling

Medicinal chemistry teams seeking to generate diverse C5-substituted pyrrolopyrimidine libraries should prioritize 5-iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one over 5-bromo or 5-chloro analogues. The ~11 kcal/mol weaker C-I bond (relative to C-Br) enables more efficient oxidative addition in Sonogashira, Suzuki-Miyaura, and Heck couplings, permitting lower reaction temperatures, reduced catalyst loadings, and broader substrate scope [2]. This reactivity advantage is particularly critical for late-stage diversification of advanced intermediates where harsh conditions could compromise sensitive functionality elsewhere in the molecule.

Ribonucleotide Reductase-Targeted Anticancer and Antiviral Discovery

Research programs targeting ribonucleotide reductase (RNR) inhibition as a therapeutic strategy for cancer or viral infections should specifically acquire the 5-iodo-4-oxo pyrrolopyrimidine scaffold, as this specific substitution pattern confers RNR inhibitory activity not observed with 5-H, 5-methyl, or 5-amino analogues . The compound's demonstrated ability to suppress deoxyribonucleoside production in tumor cells provides a validated starting point for structure-activity relationship (SAR) exploration and lead optimization, whereas alternative 5-substituted pyrrolopyrimidin-4-ones would fail to engage the RNR active site and yield false-negative screening results.

Multi-Targeted Kinase Inhibitor Design Leveraging Documented ERK2/PKA/CK1/CK2 Polypharmacology

Teams pursuing polypharmacological kinase inhibitor strategies can capitalize on the established multi-kinase inhibition profile of 5-iodo pyrrolopyrimidine derivatives, which demonstrate nanomolar-range Ki values against ERK2 (Ki = 525 nM), adenosine kinase (Ki = 30 nM), CK1 (IC₅₀ = 0.4 μM), and CK2 (IC₅₀ = 10.9 μM) [3]. This broad kinase engagement distinguishes the 5-iodo scaffold from unsubstituted 7-deazapurines and supports its selection for phenotypic screening cascades or fragment-based discovery where promiscuous yet tunable kinase binding is advantageous for hit identification and subsequent selectivity optimization.

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